molecular formula C16H15IN2O3 B4631584 ETHYL 4-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 4-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4631584
M. Wt: 410.21 g/mol
InChI Key: ROAVKPOVSKPRBS-UHFFFAOYSA-N
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Description

ETHYL 4-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE: is an organic compound that features a benzoate ester functional group This compound is of interest due to its unique structure, which includes an iodoaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process:

    Formation of 2-iodoaniline: This can be achieved through the iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.

    Coupling Reaction: The 2-iodoaniline is then coupled with ethyl 4-aminobenzoate using a coupling reagent like carbodiimide to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the ester group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Biology and Medicine:

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Bioconjugation: It can be used to label biomolecules due to the presence of the iodine atom, which is useful in imaging techniques.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 4-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE exerts its effects depends on its application:

    In Catalysis: The compound can coordinate with metal centers, facilitating various catalytic cycles.

    In Biological Systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • ETHYL 4-{[(4-IODOANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 4-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 4-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE

Uniqueness:

  • Iodine Substitution: The presence of iodine in ETHYL 4-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE makes it more reactive in nucleophilic substitution reactions compared to its bromo or chloro analogs.
  • Reactivity: The compound’s unique reactivity profile allows for the synthesis of a broader range of derivatives, enhancing its utility in various applications.

Properties

IUPAC Name

ethyl 4-[(2-iodophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3/c1-2-22-15(20)11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVKPOVSKPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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